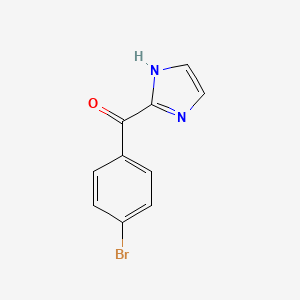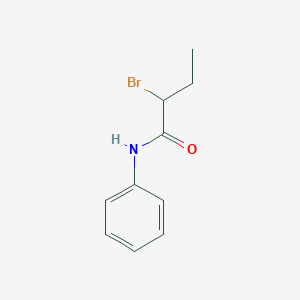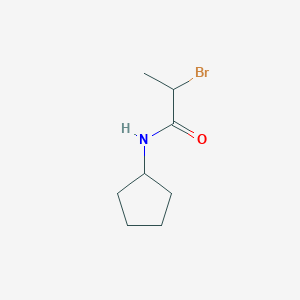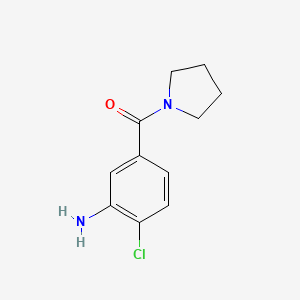
2-(3-Isopropoxyphenyl)acetic acid
Overview
Description
2-(3-Isopropoxyphenyl)acetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar structural motifs or functionalities. For instance, paper investigates a compound with a phosphinyl group and an ethoxyphenyl group, which shares some structural similarity to the isopropoxyphenyl group in the compound of interest. Paper describes a method for the determination of a non-steroidal analgesic with methoxyphenyl groups, which are structurally related to the isopropoxyphenyl group. Paper discusses the resolution of a compound with a carbonyldioxyphenyl group, which, like the isopropoxyphenyl group, is a substituted phenyl group.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of racemic 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid and its subsequent hydrolysis using bacterial species as biocatalysts is described in paper . This approach highlights the use of stereoselective biotransformations in synthesizing organophosphorus compounds. Although the synthesis of this compound is not explicitly mentioned, similar methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be complex, with multiple stereogenic centers as seen in paper . The absolute configuration of such isomers can be determined using NMR chemical shifts, which is a technique that could also be applied to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of this compound. However, the preferential crystallization of a diastereomeric compound as described in paper suggests that similar chiral resolution techniques could be used to separate enantiomers of this compound if it possesses chiral centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the chromatographic determination of compounds in human plasma and urine as described in paper indicates that similar analytical techniques could be used to study the physical properties, such as solubility and stability, of this compound. The use of reversed-phase columns and specific mobile phases for the determination of related compounds suggests that this compound could be analyzed under similar conditions.
Scientific Research Applications
Environmental Impact and Health Risks
Chlorophenoxy compounds, which include chemicals structurally related to 2-(3-Isopropoxyphenyl)acetic acid, are extensively used herbicides. Studies indicate possible associations between exposure to such compounds and increased risks of lymphohematopoietic cancers, although the evidence does not conclusively support a genotoxic mode of action. These findings emphasize the need for careful management of environmental exposure and further investigation into the potential health risks (Stackelberg, 2013).
Pharmacological Applications
Diminazene aceturate, a structurally related aromatic diamidine, has garnered interest for its diverse pharmacological applications. Initially used for controlling trypanosomiasis, recent studies highlight its potential in treating various diseases, such as leishmaniasis, rheumatoid arthritis, and as an activator of angiotensin-converting enzyme 2. This expansion of use demonstrates the potential for structurally similar compounds like this compound to find applications beyond their initial scope (Oliveira & Freitas, 2015).
Metabolic Significance
Indolic structure metabolites, including those similar to this compound, are gaining attention due to their roles in various diseases. These compounds, often products of microbial biotransformation, are linked to conditions like cardiovascular diseases, schizophrenia, and colorectal cancer. Understanding the metabolic pathways and interactions of such compounds can provide insights into disease mechanisms and potential therapeutic approaches (Beloborodova, Chernevskaya, & Getsina, 2020).
properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQHMGUMVCESKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586275 | |
| Record name | {3-[(Propan-2-yl)oxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146031-94-9 | |
| Record name | {3-[(Propan-2-yl)oxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(propan-2-yloxy)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)






